3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide
Overview
Description
3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide is a synthetic compound known for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a radical trifluoromethylation reaction, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-cancer properties and as a kinase inhibitor.
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-Ethynyl-N-(4-(trifluoromethyl)phenyl)benzamide: Similar structure but with the trifluoromethyl group in a different position.
3-Ethynyl-N-(3-(difluoromethyl)phenyl)benzamide: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide is unique due to the specific positioning of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to its analogs .
Properties
IUPAC Name |
3-ethynyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c1-2-11-5-3-6-12(9-11)15(21)20-14-8-4-7-13(10-14)16(17,18)19/h1,3-10H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNICRYIXIPEYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.